1-(Furan-2-ylmethyl)urea
Overview
Description
1-(Furan-2-ylmethyl)urea is an organic compound that features a furan ring attached to a urea moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The furan ring, a five-membered aromatic ring containing one oxygen atom, imparts unique chemical properties to the compound, making it a valuable subject for research and industrial applications.
Scientific Research Applications
1-(Furan-2-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the production of polymers and other advanced materials due to its unique chemical properties
Future Directions
Mechanism of Action
Target of Action
1-(Furan-2-ylmethyl)urea has been found to have a broad spectrum of activity against various pathogens, including Escherichia coli , Salmonella typhi , and Staphylococcus aureus . These pathogens are the primary targets of this compound. These bacteria are known to cause a variety of diseases in humans, making them important targets for antimicrobial agents.
Mode of Action
It has been observed that the compound inhibits the growth of various pathogens . This suggests that it likely interacts with essential biological processes or structures in these organisms, disrupting their normal function and leading to their death or inhibition of growth.
Result of Action
The primary result of the action of this compound is the inhibition of growth of various pathogens . This suggests that the compound has potent antimicrobial activity, making it a potential candidate for the development of new antimicrobial drugs.
Biochemical Analysis
Biochemical Properties
It has been found to have bioactivity against several pathogens, including Escherichia coli, Salmonella typhi, and Staphylococcus aureus . This suggests that 1-(Furan-2-ylmethyl)urea may interact with enzymes, proteins, and other biomolecules in these organisms, although the nature of these interactions is not yet clear.
Cellular Effects
Its broad spectrum of activity against various pathogens suggests that it may influence cell function in these organisms . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not yet clear. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-2-ylmethyl)urea can be synthesized by coupling purified furfural with urea. The reaction typically involves the following steps:
Purification of Furfural: Furfural is purified by vacuum distillation to remove impurities.
Coupling Reaction: The purified furfural is then reacted with urea in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of this compound.
Isolation and Purification: The product is isolated by filtration and purified using recrystallization techniques
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade furfural and urea, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form furan-2-ylmethylamine derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-ylmethylamine derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Comparison with Similar Compounds
1-(Furan-2-ylmethyl)urea can be compared with other similar compounds, such as:
Furan-2-carboxylic acid: Both compounds contain a furan ring, but this compound has a urea moiety, which imparts different chemical properties and biological activities.
Furan-2-ylmethylamine: This compound is a reduced form of this compound and exhibits different reactivity and applications.
Furan-2-ylmethyl halides: These compounds are halogenated derivatives of this compound and are used in different chemical reactions and applications
Properties
IUPAC Name |
furan-2-ylmethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-6(9)8-4-5-2-1-3-10-5/h1-3H,4H2,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHRREWMYVOMRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343143 | |
Record name | N-(2-Furylmethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5962-13-0 | |
Record name | N-(2-Furanylmethyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5962-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Furylmethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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